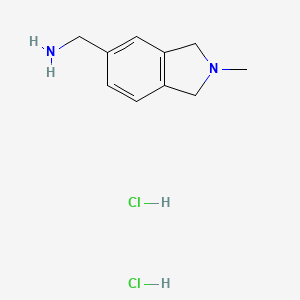

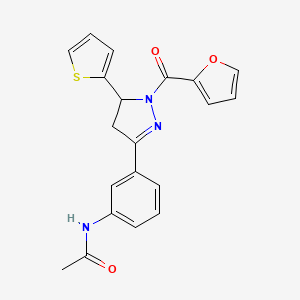

(E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

- A study conducted by Patel and Shaikh (2011) on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, closely related to the compound , demonstrated good antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents (Patel & Shaikh, 2011).

Anticholinesterase and Antioxidant Properties

- Kurt et al. (2015) synthesized a series of coumarylthiazole derivatives containing aryl urea/thiourea groups and evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing that all the synthesized compounds exhibited inhibitory activity. This indicates potential therapeutic applications in treating diseases characterized by cholinesterase imbalance, such as Alzheimer's disease (Kurt et al., 2015).

Anticancer and Anti-inflammatory Applications

Ling et al. (2008) described the synthesis of novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives and evaluated them for antitumor activities, indicating the potential for anticancer drug development (Ling et al., 2008).

Farag et al. (2012) explored the potential anti-inflammatory and analgesic activity of 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives, highlighting their relevance in designing new therapeutic agents for inflammation and pain management (Farag et al., 2012).

Supramolecular Chemistry

- Braga et al. (2013) investigated quinoline urea derivatives for their gelator behavior in the formation of Ag-complexes, demonstrating their utility in supramolecular chemistry and materials science (Braga et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-chloroaniline with 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde, followed by the addition of urea to form the final product.", "Starting Materials": [ "3-chloroaniline", "3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding imine intermediate.", "Step 2: Addition of urea to the imine intermediate in the presence of a catalyst such as zinc chloride or trifluoroacetic acid to form the final product, (E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |

Número CAS |

941941-09-9 |

Nombre del producto |

(E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |

Fórmula molecular |

C18H17ClN4O2 |

Peso molecular |

356.81 |

Nombre IUPAC |

1-(3-chlorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |

InChI |

InChI=1S/C18H17ClN4O2/c1-11(2)23-16(14-8-3-4-9-15(14)21-18(23)25)22-17(24)20-13-7-5-6-12(19)10-13/h3-11H,1-2H3,(H2,20,22,24) |

Clave InChI |

KFJKSPNQYRKJHC-CJLVFECKSA-N |

SMILES |

CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(((5-Fluoro-2-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553319.png)

![N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2553320.png)

![1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2553323.png)

![5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553324.png)

![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)

![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)

![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)